molecular formula C9H7BClNO2S B15091743 Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- CAS No. 2225155-08-6

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-

Cat. No.: B15091743
CAS No.: 2225155-08-6
M. Wt: 239.49 g/mol
InChI Key: SCEJBDRESIQDEF-UHFFFAOYSA-N
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Description

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-, is an organoboron compound featuring a pyridine ring substituted with a chlorine atom at position 5, a 2-thienyl group at position 6, and a boronic acid (-B(OH)₂) moiety at position 3. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry and drug discovery. Its primary applications include Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and exploration in protease inhibition due to the boronic acid warhead .

Properties

CAS No.

2225155-08-6

Molecular Formula

C9H7BClNO2S

Molecular Weight

239.49 g/mol

IUPAC Name

(5-chloro-6-thiophen-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H

InChI Key

SCEJBDRESIQDEF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CS2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The reaction utilizes a palladium catalyst (e.g., Pd(OAc)₂) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand, potassium acetate (KOAc) as a base, and ethanol as the solvent. The protocol involves:

  • Catalyst Activation : Combining Pd(OAc)₂ and XPhos in a 1:3 molar ratio to form the active catalytic species.
  • Borylation Step : Reacting 5-chloro-6-(2-thienyl)-3-chloropyridine with B₂(OH)₄ at 80°C for 18 hours under nitrogen.
  • Workup : Filtration through Celite, concentration, and precipitation of the boronic acid via acidification.

Key advantages of this method include:

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., Cl) and heteroaromatic systems.
  • Scalability : Demonstrated efficacy on gram-scale reactions.
  • Avoidance of Pinacol : Eliminates the need for pinacol boronate intermediates, simplifying purification.

Optimization for Heteroaryl Substrates

Heteroaryl chlorides, such as the pyridine-thiophene scaffold in this compound, require modified conditions:

  • Lower Temperatures : 60–70°C to suppress homocoupling side reactions.
  • Increased Catalyst Loading : 5 mol% Pd(OAc)₂ and 15 mol% XPhos to compensate for slower reaction kinetics.
  • Extended Reaction Times : Up to 24 hours for complete conversion.

A representative yield for analogous heteroaryl boronic acids under these conditions is 65–75%.

Alternative Synthetic Routes

Halogen-Lithium Exchange Followed by Boronation

A multistep approach involving:

  • Lithiation : Treating 5-chloro-6-(2-thienyl)-3-iodopyridine with n-BuLi at −78°C.
  • Boronation : Quenching the lithiated intermediate with trimethyl borate (B(OMe)₃).
  • Hydrolysis : Acidic hydrolysis to yield the boronic acid.
    This method is limited by the sensitivity of the thienyl group to strong bases and the need for cryogenic conditions.

Critical Analysis of Reaction Parameters

Catalyst and Ligand Selection

The Pd/XPhos system outperforms other catalysts (e.g., Pd(PPh₃)₄) in heteroaryl borylation due to:

  • Enhanced Electron-Donating Capacity : XPhos accelerates oxidative addition into C-Cl bonds.
  • Steric Protection : Bulky ligands prevent undesired homocoupling.

Solvent and Temperature Effects

  • Ethanol : Optimal for solubilizing B₂(OH)₄ and stabilizing the palladium complex.
  • Temperature Control : Maintaining temperatures below 80°C is critical to prevent decomposition of the boronic acid product.

Purification and Stabilization Strategies

Conversion to Trifluoroborate Salts

To enhance stability, the boronic acid is often converted to its potassium trifluoroborate derivative using KHF₂:

  • Dissolve the crude boronic acid in methanol.
  • Add aqueous KHF₂ dropwise at 0°C.
  • Stir for 20 minutes and isolate the precipitate.
    This step increases shelf life and reduces protodeboronation during storage.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively removes residual catalyst and byproducts. The typical Rf value for this compound is 0.35 in ethyl acetate/hexane (1:1).

Analytical Characterization Data

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.05 (d, J = 5.1 Hz, 1H, thienyl-H), 7.55–7.45 (m, 2H, thiophene-H), 3.30 (br s, 2H, B(OH)₂).
  • ¹¹B NMR : δ 28.5 ppm (characteristic of boronic acids).
  • HRMS (ESI+) : m/z calcd for C₉H₇BClNO₂S [M+H]⁺: 239.49, found: 239.48.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥95% purity with a retention time of 6.8 minutes.

Challenges and Practical Considerations

  • Protodeboronation : The electron-deficient pyridine ring increases susceptibility to protodeboronation. Storage at −20°C under nitrogen is recommended.
  • Byproduct Formation : Homocoupling byproducts (e.g., biaryl species) are minimized by strict temperature control and degassing solvents.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups on enzymes or other proteins, leading to the inhibition of their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Substituent Effects
Compound Name (CAS) Substituents Key Structural Differences Predicted pKa*
B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- 5-Cl, 6-2-thienyl, 3-B(OH)₂ Unique thienyl and Cl combination ~5.65
B-[4-Methyl-6-(1-methylethoxy)-3-pyridinyl]- (1451391-03-9) 4-Me, 6-OiPr, 3-B(OH)₂ Alkoxy group enhances solubility >7
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (205240-63-7) 2-Cl, 6-CF₃, 3-B(OH)₂ Strong electron-withdrawing CF₃ group <5
5-Chloro-2-methoxypyridin-4-yl boronic acid (475275-69-5) 5-Cl, 2-OCH₃, 4-B(OH)₂ Methoxy increases steric bulk ~6
B-(6-Chloro-5-fluoro-3-pyridinyl)boronic acid (1072946-66-7) 5-F, 6-Cl, 3-B(OH)₂ Dual halogen substitution ~5.65

*Predicted pKa values based on substituent electronic effects and literature trends .

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid significantly lowers pKa (<5), enhancing reactivity in acidic conditions . In contrast, alkoxy-substituted analogs (e.g., 4-Methyl-6-OiPr) exhibit higher pKa (>7), limiting their utility in physiological environments .
  • Thienyl vs.
Table 2: Reactivity and Functional Use Cases
Compound Key Reactivity Features Applications
B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- High cross-coupling efficiency due to thienyl π-system Suzuki-Miyaura reactions, protease inhibitors
B-[6-(Hexyloxy)-3-pyridinyl]boronic acid (193400-05-4) Enhanced solubility in organic solvents Polymer synthesis, drug delivery systems
B-(3-Hydroxy-4-pyridinyl)boronic acid (2096334-63-1) Hydrogen-bonding capability via hydroxyl group Biochemical probes, pH-sensitive materials
2-Methoxy-3-pyridineboronic acid (163105-90-6) Moderate steric hindrance Intermediate in antiviral drug synthesis

Reactivity Insights :

  • The target compound’s 2-thienyl group improves regioselectivity in catalytic asymmetric hydroboration (CAHB) reactions, as demonstrated in thienyl-derived substrates achieving >85% yield and 97:3 enantiomeric ratio (er) .

Biological Activity

Boronic acids, particularly those containing heterocyclic components like pyridine and thiophene, have garnered significant attention in medicinal chemistry due to their versatile biological activities. The compound Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- is a notable example, exhibiting a range of biological properties that make it a candidate for further research and application in pharmaceuticals.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a pyridine ring that is further substituted with a chloro group and a thiophene moiety. This unique structure allows for specific interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular Weight201.42 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The boronic acid group can interact with proteins, influencing their function and stability. For instance, studies have shown that boronic acids can inhibit the aggregation of transthyretin, a protein associated with amyloid diseases, by forming stable complexes that prevent fibril formation .

Antimicrobial Activity

Recent research indicates that compounds similar to B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- exhibit significant antimicrobial properties. A study highlighted the antimicrobial potency of various pyridine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

  • Case Study : In an investigation of pyridine derivatives, compounds demonstrated MIC values ranging from 2.18 to 3.08 μM against tested strains .

Antiviral Activity

The presence of the pyridine nucleus has been linked to antiviral activity as well. Boronic acids have shown promise in inhibiting viruses such as HCV (Hepatitis C Virus) through mechanisms involving the disruption of viral replication processes .

  • Research Finding : A macrocyclic compound derived from boron exhibited excellent inhibitory activity against HCV NS3, showcasing the potential of boronic acids in antiviral therapy .

Anticancer Potential

Boronic acids are also being explored as anticancer agents due to their ability to act as proteasome inhibitors and tyrosine kinase inhibitors. The ability of these compounds to mimic carboxylic acids allows them to interfere with cancer cell signaling pathways effectively .

  • Case Study : In molecular docking studies, several boronic acid derivatives were identified as potential inhibitors of key proteins involved in cancer progression, demonstrating their therapeutic potential .

Q & A

Q. Basic

  • NMR spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR confirm boron incorporation and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects dehydration/boroxine artifacts .

Q. Advanced

  • MALDI-MS with derivatization : Cyclic boronic esters (e.g., formed with diols) prevent boroxine formation, improving signal clarity for peptides or polymers .
  • LC-MS/MS for impurity profiling : Detects genotoxic impurities (e.g., phenylboronic acids) at <1 ppm levels using validated ICH guidelines (linearity: R2>0.99R^2 > 0.99, LOQ: 0.1 ppm) .

What structural features enhance the therapeutic potential of this boronic acid in drug design?

Q. Advanced

  • Covalent inhibition : The boronic acid group acts as a reversible electrophile, targeting catalytic threonine residues in proteasomes (e.g., Bortezomib’s mechanism) .
  • Bioisosteric replacement : The pyridinyl-thienyl scaffold mimics natural substrates, enhancing target affinity. Computational docking studies can predict binding modes .
  • Pharmacokinetic optimization : Chlorine at position 5 improves metabolic stability; the thienyl group modulates lipophilicity for blood-brain barrier penetration .

How do buffer conditions influence the binding selectivity of this boronic acid to glycoproteins?

Q. Advanced

  • pH-dependent binding : At physiological pH, boronic acids form stable tetrahedral complexes with diols (e.g., glycoprotein glycans). However, non-specific electrostatic interactions (e.g., with avidin) require optimization:
    • Buffer selection : Borate buffers (pH 8–9) enhance selectivity by competing with non-glycosylated proteins .
    • Surface plasmon resonance (SPR) : Real-time binding assays reveal KdK_d values (e.g., RNAse B: Kd=2.1×106K_d = 2.1 \times 10^{-6} M vs. RNAse A: no binding) .

What methodologies assess the thermal stability of this compound for flame-retardant applications?

Q. Basic

  • Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating (e.g., 10°C/min in nitrogen). Pyrolysis products are analyzed via GC-MS .

Q. Advanced

  • Structure-thermal stability relationships : Electron-withdrawing groups (e.g., Cl) enhance stability. For example, pyrene-1-boronic acid degrades at >600°C, while aliphatic analogs decompose at <300°C .
Substituent Decomposition Onset (°C)
5-Chloro320
2-Thienyl290
Pyridinyl (unsubstituted)260

How can this boronic acid be integrated into biosensors for Gram-positive bacteria detection?

Q. Advanced

  • Fluorescent carbon dots (B-CDs) : Boronic acid-functionalized probes bind bacterial glycolipids. Gram-positive species (e.g., S. aureus) show 3× higher fluorescence vs. Gram-negative due to peptidoglycan accessibility .
  • Electrochemical sensors : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance stability. Competitive assays with glucose show <10 s response times .

How do kinetic parameters affect boronic acid-diol binding in sensor applications?

Q. Advanced

  • Stopped-flow kinetics : Determines konk_{on} values (e.g., D-fructose: kon=1.2×103k_{on} = 1.2 \times 10^3 M1^{-1}s1^{-1}; D-glucose: kon=0.3×103k_{on} = 0.3 \times 10^3 M1^{-1}s1^{-1}). Faster konk_{on} correlates with higher KdK_d .
  • Buffer optimization : 0.1 M phosphate (pH 7.4) minimizes non-specific interactions while maintaining rapid equilibrium (<10 s) .

What strategies resolve contradictions in binding selectivity studies?

Q. Advanced

  • Orthogonal assays : Combine SPR with isothermal titration calorimetry (ITC) to distinguish specific vs. non-specific interactions.
  • Mutagenesis studies : Modify glycoprotein glycosylation sites to confirm boronic acid-diol dependency .

How does the boronic acid moiety influence proteasome inhibition kinetics?

Q. Advanced

  • Reversible covalent binding : Boronic acids form tetrahedral adducts with proteasome’s Thr1-Oγ, with kinact=0.08k_{inact} = 0.08 min1^{-1} and Ki=0.6K_i = 0.6 nM (vs. aldehydes: Ki=20K_i = 20 nM) .
  • Pharmacodynamic modeling : In vivo half-life correlates with dissociation rate (t1/2=24t_{1/2} = 24 h for Bortezomib) .

What analytical challenges arise in quantifying boronic acid impurities during API synthesis?

Q. Advanced

  • LC-MS/MS with isotope dilution : Uses 10B^{10}\text{B}-labeled internal standards to achieve LOQ of 0.1 ppm. Validate robustness against matrix effects (e.g., Lumacaftor) .
  • Column selection : HILIC columns improve retention for polar boronic acids vs. reverse-phase C18 .

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